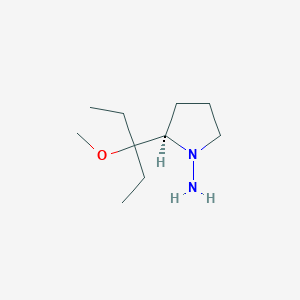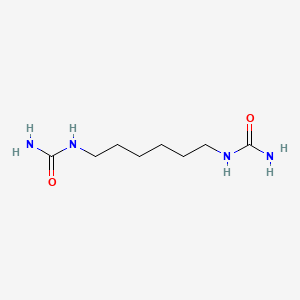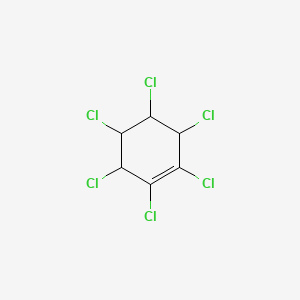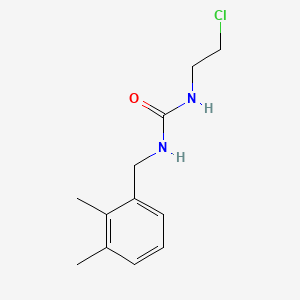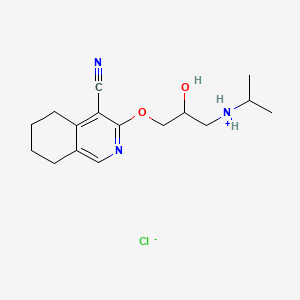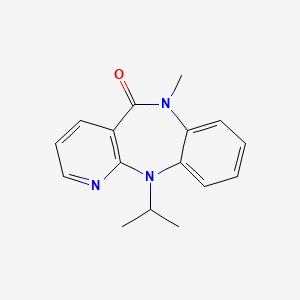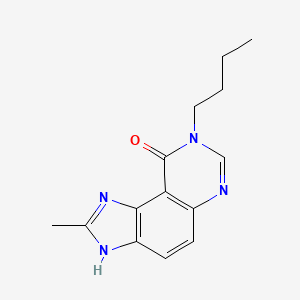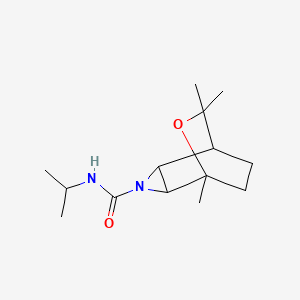
N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3220(sup 2,4))nonane-3-carboxamide is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system. This is followed by a cyclization step to introduce the third ring.
Introduction of Functional Groups: Functional groups such as the carboxamide and the isopropyl group are introduced through subsequent reactions. For example, the carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Final Adjustments: The final steps often involve purification and crystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its tricyclic structure may interact uniquely with biological targets, offering therapeutic benefits in areas such as anti-inflammatory or antimicrobial treatments.
Industry
In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxylic acid
- N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-amine
Uniqueness
Compared to similar compounds, N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide is unique due to its specific functional groups and the rigidity of its tricyclic structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82872-83-1 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
5,7,7-trimethyl-N-propan-2-yl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane-3-carboxamide |
InChI |
InChI=1S/C14H24N2O2/c1-8(2)15-12(17)16-10-9-6-7-14(5,11(10)16)18-13(9,3)4/h8-11H,6-7H2,1-5H3,(H,15,17) |
Clave InChI |
LYOJMYRNPHTKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1C2C1C3(CCC2C(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




